5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-(trifluoromethyl)pyridine-2-carboxylic acid, are used as intermediates in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of Alzheimer’s disease patients.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of bace, thereby reducing the production of amyloid-β peptides .
Biochemical Pathways
If it acts as a bace inhibitor, it would affect the amyloidogenic pathway, leading to a decrease in amyloid-β peptide production .
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability.
Result of Action
If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the symptoms of alzheimer’s disease .
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of trifluoromethyl group-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of pyrrolidine with trifluoromethyl iodide in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-(Trifluoromethyl)pyrrolidine-4-carboxylic acid: Another pyrrolidine derivative with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: A pyridine derivative with the trifluoromethyl group in a different position.
Uniqueness
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUGLMJWGYDVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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